molecular formula C7H9F3N2O2 B15132141 [C1MIm]TfAc CAS No. 174899-93-5

[C1MIm]TfAc

Cat. No.: B15132141
CAS No.: 174899-93-5
M. Wt: 210.15 g/mol
InChI Key: ZAVHZTZIYKNTQV-UHFFFAOYSA-M
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Description

1,3-Dimethylimidazolium trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is part of the ionic liquid family, which are salts in the liquid state at relatively low temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium trifluoroacetate can be synthesized through the reaction of 1,3-dimethylimidazole with trifluoroacetic acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as acetonitrile, and heating the mixture to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of 1,3-dimethylimidazolium trifluoroacetate may involve more efficient and scalable methods. These methods often include continuous flow reactors and advanced purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylimidazolium trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetate derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds .

Mechanism of Action

The mechanism of action of 1,3-dimethylimidazolium trifluoroacetate involves its ability to interact with various molecular targets and pathways. Its ionic nature allows it to stabilize charged intermediates in chemical reactions, enhancing reaction rates and selectivity. Additionally, its trifluoroacetate group can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of molecules in solution .

Comparison with Similar Compounds

1,3-Dimethylimidazolium trifluoroacetate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 1,3-dimethylimidazolium trifluoroacetate, such as its specific reactivity and solubility profile, which make it suitable for particular applications in research and industry.

Properties

CAS No.

174899-93-5

Molecular Formula

C7H9F3N2O2

Molecular Weight

210.15 g/mol

IUPAC Name

1,3-dimethylimidazol-1-ium;2,2,2-trifluoroacetate

InChI

InChI=1S/C5H9N2.C2HF3O2/c1-6-3-4-7(2)5-6;3-2(4,5)1(6)7/h3-5H,1-2H3;(H,6,7)/q+1;/p-1

InChI Key

ZAVHZTZIYKNTQV-UHFFFAOYSA-M

Canonical SMILES

CN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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